An In-depth Technical Guide to 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid: Current Knowledge and Future Perspectives
An In-depth Technical Guide to 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid: Current Knowledge and Future Perspectives
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid. Due to the limited availability of published experimental data on this specific molecule, this document synthesizes the confirmed foundational information with expert analysis of its chemical structure to infer potential physicochemical properties, reactivity, and biological significance. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and structurally related compounds. We will delve into its core chemical attributes, propose a likely synthetic route based on established organic chemistry principles, and discuss its potential as a bioactive agent by drawing parallels with analogous structures. This guide also identifies key areas where further experimental validation is crucial to unlock the full potential of this molecule.
Introduction and Chemical Identity
2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid is a unique organic molecule that incorporates several key functional groups: a benzoic acid moiety, a sulfonamide linkage, and a substituted benzene ring featuring both fluorine and methyl substituents. This combination of functionalities suggests a rich chemical profile and a high potential for biological activity, making it a compound of interest in medicinal chemistry and materials science.
Table 1: Core Chemical Identifiers
| Property | Value |
| CAS Number | 379254-41-8 |
| Molecular Formula | C₁₄H₁₂FNO₄S |
| Molecular Weight | 309.31 g/mol |
| SMILES | O=C(O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(F)C(C)=C2 |
The structural arrangement of these groups, particularly the sulfonamide bridge connecting the two aromatic rings, is a common scaffold in a variety of therapeutic agents. The presence of a fluorine atom can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.
Physicochemical Properties: An Expert Assessment
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Melting Point | Likely a solid with a relatively high melting point (>150 °C) | The presence of hydrogen bonding donors (carboxylic acid, sulfonamide N-H) and acceptors (sulfonamide and carboxylic oxygens), along with the rigid aromatic structure, suggests strong intermolecular forces. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). | The carboxylic acid group provides some aqueous solubility, but the two aromatic rings contribute to its overall lipophilicity. Solubility is expected to be pH-dependent, increasing in basic solutions due to the deprotonation of the carboxylic acid. |
| pKa | The carboxylic acid proton is predicted to have a pKa in the range of 3-5. The sulfonamide proton is significantly less acidic, with a pKa likely in the range of 8-10. | The electron-withdrawing nature of the adjacent sulfonamide group may slightly lower the pKa of the carboxylic acid compared to benzoic acid itself. |
| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of similar aromatic sulfonamides and benzoic acid derivatives. |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid can be designed based on well-established synthetic methodologies in organic chemistry. The most logical approach involves the coupling of two key building blocks: anthranilic acid (2-aminobenzoic acid) and 4-fluoro-3-methylbenzenesulfonyl chloride.
Experimental Protocol: A Proposed Synthesis
Objective: To synthesize 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid.
Materials:
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Anthranilic acid
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4-Fluoro-3-methylbenzenesulfonyl chloride
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Pyridine (or another suitable base, e.g., triethylamine)
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Dichloromethane (or another suitable aprotic solvent)
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Hydrochloric acid (aqueous solution)
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Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve anthranilic acid in anhydrous dichloromethane.
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Base Addition: Cool the solution in an ice bath and add pyridine dropwise. The pyridine acts as a base to neutralize the HCl byproduct of the reaction.
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Sulfonyl Chloride Addition: Slowly add a solution of 4-fluoro-3-methylbenzenesulfonyl chloride in dichloromethane to the cooled reaction mixture.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, quench the reaction by adding dilute hydrochloric acid. This will protonate the carboxylate and neutralize the excess pyridine.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into the organic layer. Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid.
Causality Behind Experimental Choices:
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The use of an anhydrous aprotic solvent like dichloromethane is crucial to prevent the hydrolysis of the reactive sulfonyl chloride intermediate.
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The addition of a base (pyridine) is necessary to scavenge the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.
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The workup with dilute acid is a standard procedure to remove the basic pyridine and ensure the product is in its neutral, carboxylic acid form.
Potential Biological Activity and Therapeutic Applications: A Look into the Future
While no specific biological activity has been reported for 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid, its structural motifs are present in numerous biologically active compounds. This allows for informed speculation on its potential therapeutic applications.
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Anti-inflammatory and Analgesic Properties: The sulfonamide linkage is a key feature of non-steroidal anti-inflammatory drugs (NSAIDs) of the coxib class, which selectively inhibit the COX-2 enzyme. The overall structure of the target molecule bears some resemblance to these compounds, suggesting it could be investigated for similar activities.
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Antimicrobial Activity: Sulfonamides were among the first antimicrobial drugs and this class of compounds continues to be a source of new antibacterial and antifungal agents. The specific substitutions on the aromatic rings can be tailored to target microbial enzymes.
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Anticancer Potential: Many targeted cancer therapies are small molecules that inhibit specific kinases or other enzymes involved in cell proliferation and survival. The core scaffold of 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid could serve as a starting point for the design of novel enzyme inhibitors.
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Diuretic Activity: Aromatic sulfonamides are also a well-known class of diuretics. It is plausible that this compound could exhibit effects on renal ion transport.
Future Research Directions
To fully elucidate the properties and potential of 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid, a systematic experimental investigation is required. Key research priorities should include:
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Confirmation of Physicochemical Properties: Experimental determination of the melting point, solubility in various solvents at different pH values, and pKa.
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Spectroscopic Characterization: Acquisition and interpretation of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data to confirm the chemical structure.
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X-ray Crystallography: Obtaining a single crystal structure would provide definitive proof of the molecular geometry and intermolecular interactions.
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In Vitro Biological Screening: A broad panel of in vitro assays to screen for anti-inflammatory, antimicrobial, anticancer, and other potential biological activities.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand how modifications to the chemical structure impact biological activity.
Conclusion
2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid represents an intriguing, yet underexplored, area of chemical space. While the current body of public knowledge is sparse, a detailed analysis of its structure provides a strong rationale for its potential as a valuable building block in the development of new therapeutic agents. This guide has laid out the known information and provided a scientifically grounded framework for its potential properties and synthesis. It is our hope that this document will stimulate further research into this promising molecule, leading to the experimental validation of its properties and the potential discovery of novel applications.
References
Due to the limited published data on the specific topic compound, this section provides references to general principles and related compounds that support the expert analysis within this guide.
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PubChem. Compound Summary for CID 2737379, 2-Fluoro-3-methylbenzoic acid. [Link] - This reference provides data on a structurally related fragment of the target molecule.
